(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor under specific conditions to form the desired product . The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as rhodium or iridium complexes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone derivatives: These compounds also contain a five-membered nitrogen heterocycle and exhibit diverse biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar structure but include a pyrazine ring, leading to different biological activities.
Uniqueness
(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a benzyl group, which enhances its chemical reactivity and potential applications. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for developing enantiomerically pure pharmaceuticals.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3R,4R)-4-benzylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-13-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m0/s1 |
InChI Key |
WBKQOGGSUVALRM-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.